

Chemical properties of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Diethyl 4-aminobenzylphosphonate
Cat. No.:	B103891

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Diethyl 4-aminobenzylphosphonate**

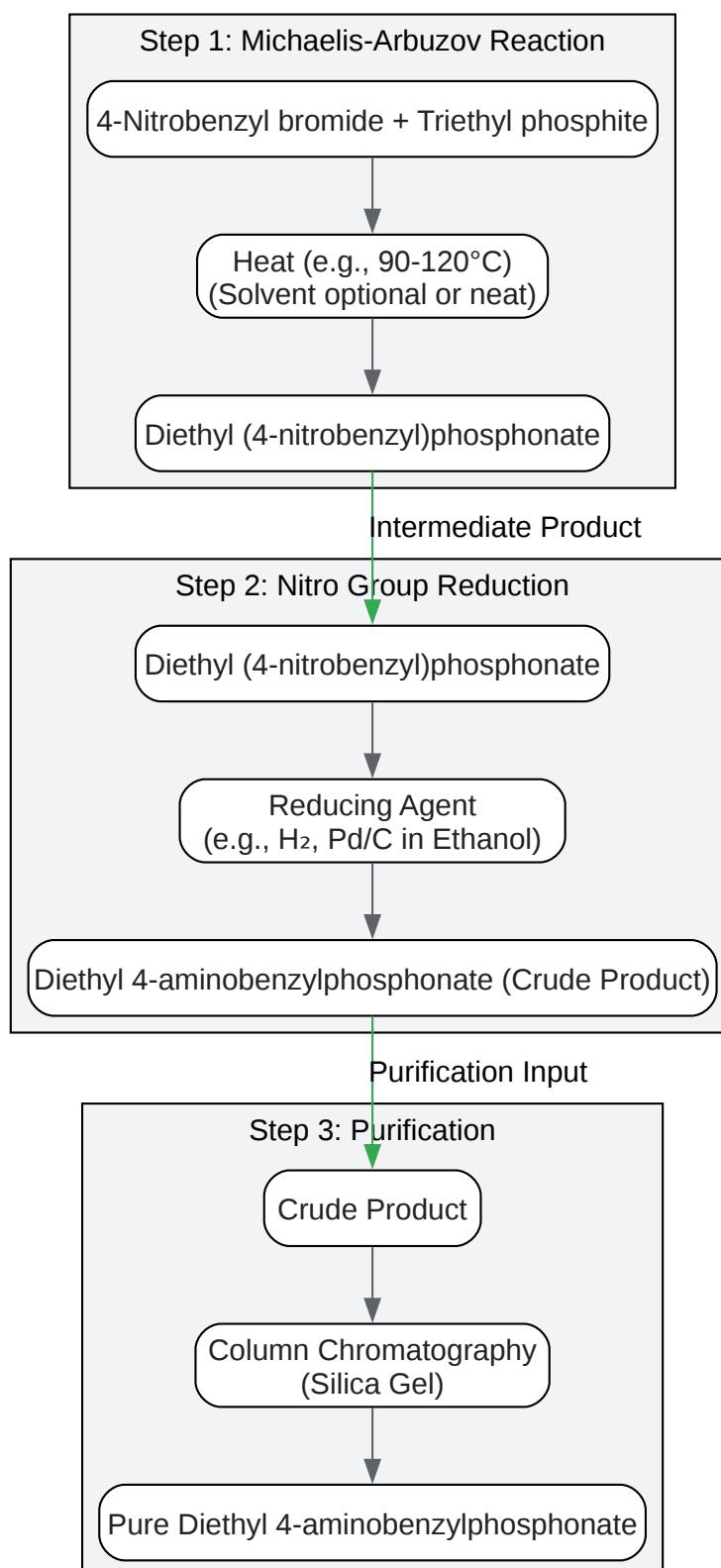
Abstract

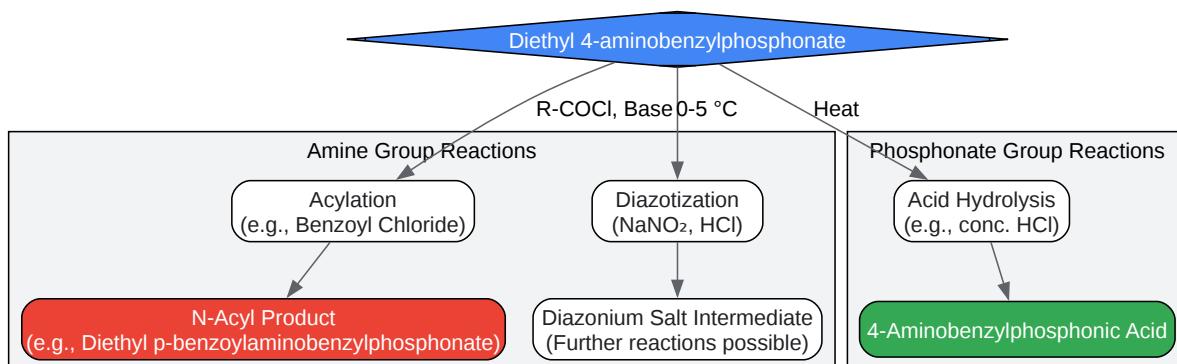
Diethyl 4-aminobenzylphosphonate (DABP) is a versatile bifunctional organophosphorus compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Featuring both a reactive aromatic amine and a diethyl phosphonate moiety, DABP serves as a crucial building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, including a detailed examination of its synthesis, spectroscopic profile, reactivity, and key applications. The content herein is synthesized from established literature and supplier data, offering field-proven insights and validated protocols designed for practical application by researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

Diethyl 4-aminobenzylphosphonate is an organophosphorus compound distinguished by a phosphonate group attached to a 4-aminobenzyl substituent.^[1] Its unique structure provides two distinct points for chemical modification, making it a valuable intermediate.^{[1][2]}

The fundamental identifiers and properties of DABP are summarized below for quick reference. These values represent a consensus from various commercial suppliers and chemical databases, ensuring a reliable baseline for experimental planning.


Property	Value	References
CAS Number	20074-79-7	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₈ NO ₃ P	[1] [3] [4] [5]
Molecular Weight	243.24 g/mol	[3] [4] [5] [6]
IUPAC Name	diethyl [(4-aminophenyl)methyl]phosphonate	[6] [7]
Appearance	White to pale yellow or cream crystalline powder/solid.	[1] [7]
Melting Point	88 - 95 °C	[2] [3] [7] [8]
Boiling Point	383.3 ± 25.0 °C (Predicted)	[2]
Solubility	Soluble in methylene chloride, acetone, benzene, ethanol, and dichloromethane. Insoluble in water.	[1] [2] [3] [8]
InChI Key	ZVAYUUUQOCPZCZ-UHFFFAOYSA-N	[1] [3] [5] [6]
SMILES	CCOP(=O) (CC1=CC=C(N)C=C1)OCC	[1] [3] [4] [7]


Synthesis and Purification: A Validated Two-Step Approach

While various synthetic routes may exist, a common and robust strategy for preparing **Diethyl 4-aminobenzylphosphonate** involves a two-step process. This method leverages the well-established Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by a

standard reduction of an aromatic nitro group.^[9] This approach is favored for its high reliability and the commercial availability of the starting materials.

The causality behind this choice is clear: the Michaelis-Arbuzov reaction is one of the most effective methods for creating dialkyl benzylphosphonates from the corresponding benzyl halides.^{[9][10]} Starting with 4-nitrobenzyl bromide ensures the reaction occurs at the benzylic position without interference from an amino group, which could otherwise be alkylated. The subsequent reduction of the nitro group is a high-yielding and clean transformation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Diethyl 4-aminobenzylphosphonate, 99% | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. Diethyl p-aminobenzylphosphonate [webbook.nist.gov]
- 6. Diethyl p-aminobenzylphosphonate | C11H18NO3P | CID 88358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. B22279.14 [thermofisher.com]
- 8. DIETHYL 4-AMINOBENZYLPHOSPHONATE | 20074-79-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]

- 10. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b103891#chemical-properties-of-diethyl-4-aminobenzylphosphonate)
- To cite this document: BenchChem. [Chemical properties of Diethyl 4-aminobenzylphosphonate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103891#chemical-properties-of-diethyl-4-aminobenzylphosphonate\]](https://www.benchchem.com/product/b103891#chemical-properties-of-diethyl-4-aminobenzylphosphonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com